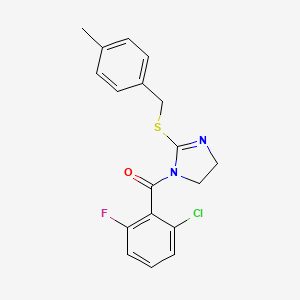

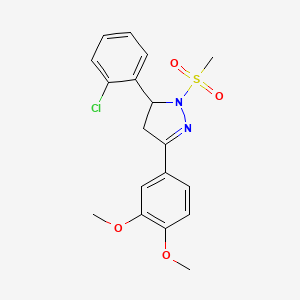

![molecular formula C21H22ClF2N3O3S B2968974 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215562-89-2](/img/structure/B2968974.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H-NMR of a similar compound showed peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed based on their physicochemical properties and spectroanalytical data . For instance, the 1H-NMR of a similar compound showed peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Pharmacological Potential

- Synthesis of Heterocyclic Compounds : Research into similar chemical structures focuses on synthesizing novel heterocyclic compounds with potential pharmacological activities. For instance, the synthesis of various benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has been reported to exhibit anti-inflammatory and analgesic properties. These compounds demonstrate significant inhibition of cyclooxygenase enzymes and show potential as COX-2 selective inhibitors (Abu‐Hashem et al., 2020).

Antimicrobial Activity

- Antimicrobial Applications : The synthesis and pharmacological evaluation of fluoro substituted sulphonamide benzothiazole compounds have shown antimicrobial activities. The incorporation of morpholine and other cyclic amines into these structures aims to enhance their biodynamic properties, indicating a research avenue for N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride in developing new antimicrobial agents (Jagtap et al., 2010).

Neuroprotective and Disease-Modifying Potential

- Neurodegenerative Diseases : Compounds with specific structural features have been investigated for their neuroprotective effects and potential to modify disease progression in models of neurodegenerative diseases, such as Alzheimer's. Research into compounds like N-hydroxybenzamide derivatives demonstrates their ability to inhibit histone deacetylases, reduce tau protein phosphorylation, and improve cognitive functions in animal models (Lee et al., 2018).

Gastrokinetic Activity

- Gastrointestinal Motility Disorders : Synthesis of benzamides and related structures has been targeted at developing gastrokinetic agents. These compounds are designed to enhance gastrointestinal motility, showing promise for treating disorders like gastroparesis. The exploration of N-[(4-substituted 2-morpholinyl)methyl]benzamides has led to compounds with potent in vivo gastric emptying activity, highlighting potential therapeutic applications for related chemical entities (Kato et al., 1992).

Mécanisme D'action

Target of Action

Compounds with a thiazole nucleus have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level due to their diverse biological activities .

Propriétés

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O3S.ClH/c1-28-16-4-2-3-14(11-16)20(27)26(6-5-25-7-9-29-10-8-25)21-24-19-17(23)12-15(22)13-18(19)30-21;/h2-4,11-13H,5-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCBRGKZOVJWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)

![2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2968895.png)

![1-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2968900.png)

![N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2968906.png)

![3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2968907.png)

![5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2968909.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2968910.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2968912.png)